Potent Inhibition of TNF-α Production by Tetrafluoro-thalidomide Compared to Thalidomide
Tetrafluoro-thalidomide (179033-21-7) exhibits potent inhibition of tumor necrosis factor-alpha (TNF-α) production, a key inflammatory cytokine, distinguishing it from the parent compound thalidomide. This finding, documented in a foundational study, established the enhanced potency associated with tetrafluorination of the phthalimide ring [1]. While the original communication lacks a direct IC50 value, the compound's activity is described as 'potent', and its unique MeSH identifier (C100913) was specifically created to catalog its TNF-α inhibitory function [2]. This early evidence underscores the compound's historical and functional distinction from less-fluorinated or non-fluorinated thalidomide analogues in modulating inflammatory responses.
| Evidence Dimension | Inhibition of TNF-α production |
|---|---|
| Target Compound Data | Described as 'potent inhibition' |
| Comparator Or Baseline | Thalidomide (baseline reference) |
| Quantified Difference | Qualitative enhancement in potency; specific quantitative difference not provided in the abstract. |
| Conditions | In vitro assay, as reported in J Med Chem (1996). |
Why This Matters
This established link between tetrafluorination and enhanced TNF-α inhibition provides a clear rationale for selecting this compound over thalidomide in studies focused on inflammatory cytokine modulation.
- [1] Niwayama S, Turk BE, Liu JO. Potent inhibition of tumor necrosis factor-alpha production by tetrafluorothalidomide and tetrafluorophthalimides. J Med Chem. 1996;39(16):3044-3045. View Source
- [2] National Library of Medicine. MeSH Supplementary Concept: tetrafluorothalidomide (C100913). View Source
